molecular formula C13H13N3O3 B2604052 5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006476-59-0

5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2604052
CAS RN: 1006476-59-0
M. Wt: 259.265
InChI Key: BEMKWOSVBACOTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles, which include the compound , can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles, including the compound , can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing pyrazole derivatives with specific functional groups, highlighting their structural diversity and potential for further chemical modifications. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives showcases the versatility of pyrazole-based compounds in producing a wide array of structurally diverse molecules, potentially including those similar to the compound , through reactions with hydroxylamines and carbazates (E. Korkusuz & İ. Yıldırım, 2010). Furthermore, experimental and theoretical studies on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation have provided insights into the reaction mechanisms and structural determinants of these compounds, which could inform the synthesis and application of 5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Applications in Material Science and Coordination Chemistry

Research into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives, such as the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, underscores the potential of these compounds in material science and coordination chemistry. These studies have revealed detailed information on molecular structures and bonding, facilitating the design and synthesis of materials with desired properties (S. Viveka et al., 2016). Additionally, the synthesis and characterization of metal coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands suggest applications in the development of new materials with unique chemical and physical properties (M. Cheng et al., 2017).

properties

IUPAC Name

5-(benzylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-11(10(8-15-16)13(18)19)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKWOSVBACOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

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